(3S,6S)-3,6-Octanediol
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure. It might also include information on where it is commonly found or what it is used for.
Synthesis Analysis
This would involve a detailed look at how the compound can be synthesized from other substances. It would include the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, including the types and arrangement of its atoms, and the bonds between them.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound can undergo, including the reactants and products of these reactions, and their mechanisms.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its boiling and melting points, its solubility in various solvents, and its reactivity with other substances.Scientific Research Applications
Asymmetric Catalysis and Organic Synthesis
(3S,6S)-3,6-Octanediol is used in the preparation of certain phospholano benzene ligands for asymmetric catalysis. These ligands are crucial in producing enantiomerically pure compounds, vital in pharmaceuticals and agrochemicals (Burk, 2001).
Microbial Production of Diols
Research on microbial production of 2,3-butanediol, a compound related to octanediol, highlights the relevance of octanediol derivatives in biotechnological applications. This includes using microbial strains to convert waste products into valuable diols (Białkowska, 2016).
Insect Pheromones
Octanediol derivatives like (2R,3S)-2,3-Octanediol are significant in the study of insect pheromones. They play a role in understanding insect behavior and developing pest control strategies (Wickham et al., 2015).
Material Science
In material science, octanediol derivatives have been explored for their inhibitory properties in corrosion protection, highlighting their potential in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Biotechnological Production
The biotechnological production of diols like 2,3-butanediol from biomass wastes illustrates the industrial and environmental significance of octanediol derivatives in creating sustainable chemical production processes (Celińska & Grajek, 2009).
Analytical Chemistry
In analytical chemistry, functionalized silica with 3,6-dithia-1,8-octanediol has been synthesized for preconcentration and determination of lead in milk, demonstrating the utility of octanediol derivatives in sensitive chemical analysis (da Silva et al., 2015).
Genetic Engineering for Diol Production
Genetically engineered strains have been developed for the efficient biosynthesis of diols like 1,3-propanediol, underlining the importance of octanediol derivatives in genetic engineering for improved chemical production (Yang et al., 2018).
Safety And Hazards
This would involve a study of any risks associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or ways its synthesis or use could be improved.
properties
IUPAC Name |
(3S,6S)-octane-3,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOQWWRTRBSGR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@H](CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314142 | |
Record name | (3S,6S)-3,6-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Octanediol | |
CAS RN |
136705-66-3 | |
Record name | (3S,6S)-3,6-Octanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136705-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,6S)-3,6-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.